2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and is further substituted with various functional groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiourea to form the intermediate thiazole derivative. This intermediate is then reacted with 2-aminopyrimidine under specific conditions to form the thiazolopyrimidine core. The final step involves the acylation of the thiazolopyrimidine with 2-methoxyphenylacetyl chloride to yield the target compound .
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .
Scientific Research Applications
2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide include other thiazolopyrimidine derivatives. These compounds share the thiazolopyrimidine core but differ in their substituents, which can significantly impact their chemical and biological properties. Some examples of similar compounds include:
- 2-{[3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,4,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Properties
Molecular Formula |
C20H15ClN4O3S3 |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H15ClN4O3S3/c1-28-14-5-3-2-4-13(14)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)12-8-6-11(21)7-9-12/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
SCGOZFUIHYCDPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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